Cas no 2171202-99-4 ((2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

(2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid structure
2171202-99-4 structure
商品名:(2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
CAS番号:2171202-99-4
MF:C29H30N2O6
メガワット:502.558308124542
CID:6148952
PubChem ID:165575287

(2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
    • (2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
    • EN300-1536978
    • 2171202-99-4
    • インチ: 1S/C29H30N2O6/c1-18(28(33)34)30-27(32)26(19(2)36-16-20-10-4-3-5-11-20)31-29(35)37-17-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,18-19,25-26H,16-17H2,1-2H3,(H,30,32)(H,31,35)(H,33,34)/t18-,19+,26-/m1/s1
    • InChIKey: HUTAHCRFSSBLRM-UYXZNNOOSA-N
    • ほほえんだ: O(C(N[C@@H](C(N[C@@H](C(=O)O)C)=O)[C@H](C)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 502.21038668g/mol
  • どういたいしつりょう: 502.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 37
  • 回転可能化学結合数: 11
  • 複雑さ: 762
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

(2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1536978-0.25g
(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171202-99-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1536978-2.5g
(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171202-99-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1536978-5.0g
(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171202-99-4
5g
$9769.0 2023-06-05
Enamine
EN300-1536978-500mg
(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171202-99-4
500mg
$3233.0 2023-09-26
Enamine
EN300-1536978-1000mg
(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171202-99-4
1000mg
$3368.0 2023-09-26
Enamine
EN300-1536978-0.05g
(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171202-99-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1536978-1.0g
(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171202-99-4
1g
$3368.0 2023-06-05
Enamine
EN300-1536978-100mg
(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171202-99-4
100mg
$2963.0 2023-09-26
Enamine
EN300-1536978-10.0g
(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171202-99-4
10g
$14487.0 2023-06-05
Enamine
EN300-1536978-0.1g
(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171202-99-4
0.1g
$2963.0 2023-06-05

(2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 関連文献

(2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acidに関する追加情報

Research Brief on (2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS: 2171202-99-4)

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of (2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS: 2171202-99-4) as a key intermediate in peptide synthesis and drug development. This compound, characterized by its unique stereochemistry and protective groups, has been extensively studied for its role in facilitating the synthesis of complex bioactive peptides and small molecules. The following brief summarizes the latest research findings, methodologies, and potential applications of this compound in the pharmaceutical industry.

The primary objective of recent studies has been to optimize the synthetic pathways for (2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid, with a focus on improving yield, purity, and scalability. Researchers have employed advanced techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) to achieve these goals. Notably, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a 15% increase in yield through the use of novel coupling reagents and optimized reaction conditions.

In addition to synthetic improvements, recent investigations have explored the compound's utility in the development of targeted therapeutics. For instance, a team at the University of Cambridge utilized (2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid as a building block for the synthesis of peptide-based inhibitors of protein-protein interactions implicated in cancer. Their findings, published in Nature Chemical Biology, revealed that derivatives of this compound exhibited nanomolar affinity for specific oncogenic targets, underscoring its potential in oncology drug discovery.

Another area of interest has been the compound's role in the development of antimicrobial peptides (AMPs). A 2024 study in ACS Infectious Diseases reported the successful incorporation of (2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid into AMP sequences, resulting in enhanced stability and bioactivity against multidrug-resistant bacteria. These findings suggest that the compound could play a critical role in addressing the global challenge of antibiotic resistance.

Despite these promising developments, challenges remain in the large-scale production and application of (2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid. Issues such as cost-effectiveness, environmental impact of synthesis, and regulatory hurdles must be addressed to fully realize its potential. Future research directions may include the exploration of greener synthetic routes and the development of novel derivatives with improved pharmacokinetic properties.

In conclusion, (2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS: 2171202-99-4) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications in peptide synthesis, drug discovery, and antimicrobial development highlight its versatility and importance. Ongoing research efforts are expected to further expand its utility and address existing limitations, paving the way for innovative therapeutic solutions.

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